molecular formula C7H10N2O B1486417 3-Cyclobutyl-1,2-oxazol-5-amine CAS No. 1039833-39-0

3-Cyclobutyl-1,2-oxazol-5-amine

Cat. No.: B1486417
CAS No.: 1039833-39-0
M. Wt: 138.17 g/mol
InChI Key: GPZWBWQULXMUTE-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1,2-oxazol-5-amine is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by a cyclobutyl group attached to an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of β-hydroxy amides using a fluorinating agent such as Deoxo-Fluor® . The reaction conditions often require a slight excess of the fluorinating agent to achieve high conversion rates.

Industrial Production Methods: While specific industrial production methods for 3-Cyclobutyl-1,2-oxazol-5-amine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the amine.

Scientific Research Applications

3-Cyclobutyl-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Cyclobutyl-1,2-oxazol-5-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The cyclobutyl group may influence the compound’s overall conformation and stability, affecting its biological activity .

Comparison with Similar Compounds

    3-Cyclobutyl-1,2-oxazole: Similar structure but lacks the amine group.

    3-Cyclopropyl-1,2-oxazol-5-amine: Similar but with a cyclopropyl group instead of cyclobutyl.

    3-Cyclobutyl-1,2-thiazol-5-amine: Similar but with a sulfur atom replacing the oxygen in the oxazole ring.

Uniqueness: 3-Cyclobutyl-1,2-oxazol-5-amine is unique due to the combination of the cyclobutyl group and the oxazole ring with an amine group. This combination imparts specific chemical properties, such as increased stability and potential for diverse chemical reactions, making it a valuable compound for various applications .

Properties

IUPAC Name

3-cyclobutyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWBWQULXMUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039833-39-0
Record name 3-cyclobutyl-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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